REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].S(=O)(=O)(O)O.[CH3:17]O>>[C:2]1([CH3:1])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH3:17])=[O:10]
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Name
|
|
Quantity
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120 g
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Type
|
reactant
|
Smiles
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CC1=C(C=CC=C1)CC(=O)O
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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24 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated with an oil bath
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Type
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TEMPERATURE
|
Details
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refluxed
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Type
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CUSTOM
|
Details
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were basically consumed
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Type
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CUSTOM
|
Details
|
Subsequently, the solvent was removed by vacuum distillation
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Type
|
EXTRACTION
|
Details
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extracted with 400 mL of ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with water (2×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
A light yellow oily product was obtained
|
Type
|
DISTILLATION
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Details
|
The light yellow oily product was further distilled under vacuum condition
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Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)CC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117.3 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |